Technical Guide: Binding Affinity and Functional Potency of CCR2 Antagonist 1
Technical Guide: Binding Affinity and Functional Potency of CCR2 Antagonist 1
Executive Summary
This technical guide provides a comprehensive analysis of CCR2 Antagonist 1 , a high-affinity, long-residence-time orthosteric antagonist of the C-C chemokine receptor type 2 (CCR2). Distinct from early-generation antagonists like RS-504393, CCR2 Antagonist 1 (chemically identified as Compound 15a from the Vilums et al. Structure-Kinetics Relationship series) is characterized by a sub-nanomolar to low-nanomolar binding affinity (
This document details the physicochemical profile, quantitative binding metrics (
Compound Identity and Mechanism[4][5]
CCR2 Antagonist 1 is a small molecule inhibitor designed to block the interaction between CCR2 and its primary ligand, CCL2 (MCP-1). It belongs to the indenyl-amino-cyclopentane-carboxamide structural class.
| Feature | Specification |
| Common Name | CCR2 Antagonist 1 |
| Chemical Code | Compound 15a (Vilums et al.) |
| CAS Number | 1683534-96-4 |
| Molecular Formula | |
| Mechanism of Action | Orthosteric Antagonism (Competitive with CCL2) |
| Binding Site | Transmembrane bundle (Orthosteric pocket) |
Note on Nomenclature
"CCR2 Antagonist 1" is a generic identifier used by vendors (e.g., MedChemExpress, Santa Cruz Biotechnology). It must not be confused with "Teijin Compound 1" (an amide derivative) or BMS-741672, which are distinct chemical entities. This guide focuses strictly on the CAS 1683534-96-4 entity.
Quantitative Profile: Affinity and Potency
The pharmacological value of CCR2 Antagonist 1 lies in its Structure-Kinetics Relationship (SKR) . Unlike thermodynamic binding (
Table 1: Binding and Functional Metrics
| Metric | Value | Assay Condition | Significance |
| Binding Affinity ( | 2.4 nM | Indicates high-affinity recognition of the receptor.[4][5] | |
| Residence Time (RT) | 714 min | Kinetic Radioligand Binding | Critical Feature: Extremely slow dissociation ( |
| Functional | ~5 - 10 nM | Chemotaxis (THP-1 cells) | Potency in blocking monocyte migration. Value depends on CCL2 concentration (Cheng-Prusoff shift). |
| Selectivity | >100-fold | vs. CCR1, CCR5 | High selectivity prevents off-target immune modulation. |
Expert Insight: The discrepancy between a standard
Signal Transduction and Mechanism
CCR2 is a
Diagram 1: CCR2 Signaling & Antagonist Intervention[9]
Caption: CCR2 Antagonist 1 blocks CCL2 binding, preventing Gi-protein coupling and downstream calcium flux/chemotaxis.[1][7][8][9]
Experimental Protocols
To accurately determine the values for CCR2 Antagonist 1, specific protocols must be used. Standard "kit" protocols often fail for high-residence-time compounds.
Protocol A: Kinetic Radioligand Binding (Determination of and RT)
Objective: Measure the association (
Materials:
-
Membranes: CHO-K1 or U2OS cells stably expressing hCCR2.
-
Radioligand:
I-CCL2 (PerkinElmer), 2200 Ci/mmol. -
Buffer: 50 mM HEPES, 5 mM
, 1 mM , 0.5% BSA, pH 7.4.
Workflow:
-
Preparation: Thaw membranes and homogenize in Assay Buffer.
-
Association Phase: Incubate membranes with
I-CCL2 (~0.1 nM) and varying concentrations of CCR2 Antagonist 1.-
Critical Step: Due to slow kinetics, incubate for at least 4-6 hours at room temperature (25°C) to ensure equilibrium is approached.
-
-
Dissociation Phase (for RT): Pre-equilibrate receptor-antagonist complex, then add excess unlabeled CCL2 (1
M) to block re-binding. Measure remaining radioactivity at time points to hours. -
Filtration: Harvest on GF/B filters pre-soaked in 0.3% PEI. Wash 3x with ice-cold wash buffer.
-
Analysis: Fit data to the Motulsky-Mahan model for competitive binding kinetics.
-
is calculated from
.
-
is calculated from
Protocol B: Functional Chemotaxis Assay (Determination of )
Objective: Assess the physiological potency of the antagonist in preventing monocyte migration.
Materials:
-
Cells: THP-1 monocytes (human acute monocytic leukemia cell line).
-
Chamber: 96-well Transwell plate (5
m pore size, Corning). -
Chemoattractant: Recombinant hCCL2 (10 nM).
Workflow:
-
Cell Prep: Starve THP-1 cells in serum-free RPMI for 4 hours. Resuspend at
cells/mL. -
Compound Loading: Pre-incubate cells with CCR2 Antagonist 1 (serial dilution: 0.1 nM to 1
M) for 60 minutes at 37°C.-
Why 60 mins? To allow the slow-binding antagonist to occupy the receptors before the ligand gradient is established.
-
-
Migration:
-
Lower Chamber: Add 10 nM CCL2 in media.
-
Upper Chamber: Add cell suspension + Antagonist.
-
-
Incubation: Incubate for 2-4 hours at 37°C, 5%
. -
Quantification: Remove upper chamber. Quantify migrated cells in the lower chamber using CellTiter-Glo (luminescence) or Calcein-AM.
-
Calculation: Normalize to "No CCL2" (Background) and "CCL2 only" (Max). Fit to 4-parameter logistic equation to derive
.
Screening Workflow Visualization
This diagram illustrates the logical flow for characterizing a CCR2 antagonist, ensuring false negatives (due to kinetics) are avoided.
Diagram 2: Characterization Cascade
Caption: Operational workflow for validating CCR2 Antagonist 1, prioritizing kinetic profiling for high-affinity hits.
References
-
Vilums, M., et al. (2015).[1] "When structure-affinity relationships meet structure-kinetics relationships: 3-((Inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides as CCR2 antagonists." European Journal of Medicinal Chemistry, 93, 121-134.[1]
- Primary source for CCR2 Antagonist 1 (Compound 15a)
-
MedChemExpress (MCE). "CCR2 antagonist 1 Product Datasheet."
- Verification of commercial availability and CAS 1683534-96-4 identity.
-
Santa Cruz Biotechnology. "CCR2 Antagonist 1 (CAS 445479-97-0) Product Info."[10]
-
Note: SCBT uses the name "CCR2 Antagonist 1" for a different urea-based compound (IC50=5.1 nM). Researchers must verify CAS numbers. This guide focuses on the higher affinity CAS 1683534-96-4.[9]
-
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.
- Foundational reference for converting IC50 to Ki.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. amsbio.com [amsbio.com]
- 5. adooq.com [adooq.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist BMS-741672 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunology/Inflammation——CCR - KKL Med Inc. [kklmed.com]
- 10. CCR2 Antagonist | CAS 445479-97-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
